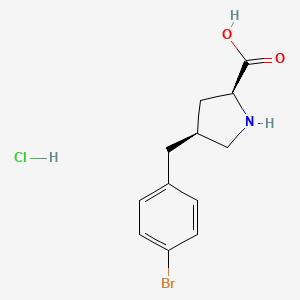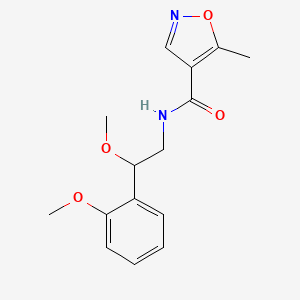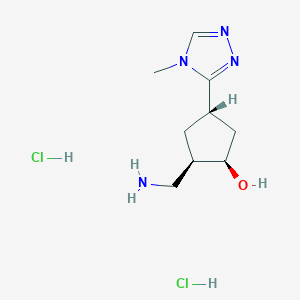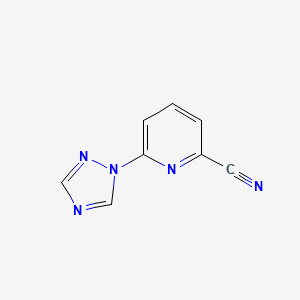
6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile is a compound with the CAS Number: 1339342-11-8 . It has a molecular weight of 171.16 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives has been reported in the literature . For instance, 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole, and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones have been synthesized . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The InChI Code for 6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile is 1S/C8H5N5/c9-4-7-2-1-3-8(12-7)13-6-10-5-11-13/h1-3,5-6H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile is a powder that is stored at room temperature .科学的研究の応用
Coordination Chemistry with Metals
The compound’s unique structure, featuring the 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) motif, makes it an excellent ligand for metal coordination complexes. Researchers have employed btp ligands in one-pot ‘click’ reactions to generate d and f metal complexes. These complexes find applications in catalysis, sensing, and supramolecular self-assemblies .
Supramolecular Chemistry
The btp ligand’s versatility extends to supramolecular chemistry. It participates in the formation of dendritic and polymeric networks. These materials exhibit intriguing properties, such as gelation and controlled release, making them promising candidates for drug delivery and tissue engineering .
Enzyme Inhibition
Researchers have explored the potential of btp derivatives in enzyme inhibition. By modulating the ligand structure, they aim to design selective inhibitors for specific enzymes. These efforts contribute to drug discovery and therapeutic interventions .
Photochemistry and Molecular Logic
The photophysical properties of btp-containing compounds make them interesting for photochemical applications. Researchers have investigated their behavior under light irradiation, leading to advances in molecular logic gates and optoelectronic devices .
Materials Science
a. Polymers Incorporating btp ligands into polymer matrices results in novel materials with tailored properties. These polymers find use in coatings, membranes, and sensors. b. Dendrimers Btp-based dendrimers exhibit controlled branching and functionalization. They serve as building blocks for nanoscale architectures and drug carriers. cGels : Btp-containing gels show promise in tissue engineering, wound healing, and drug delivery due to their biocompatibility and tunable properties .
Triazolium Derivatives and Photovoltaics
Triazolium derivatives derived from btp have attracted attention for their photovoltaic potential. Researchers explore their interactions with anions and their application in solar cells .
Safety and Hazards
作用機序
Target of Action
Compounds with similar structures, such as those containing the btp [2,6-bis(1,2,3-triazol-4-yl)pyridine] motif, have been studied for various purposes, such as generating d and f metal coordination complexes .
Mode of Action
It’s worth noting that similar compounds have been used to generate metal coordination complexes . This suggests that the compound may interact with its targets by coordinating with metal ions, leading to changes in the structure and function of the target.
Biochemical Pathways
Compounds with similar structures have been used in the formation of dendritic and polymeric networks , suggesting that they may affect pathways related to these structures.
Result of Action
Similar compounds have been used for various purposes, such as generating d and f metal coordination complexes , which suggests that the compound may have similar effects.
Action Environment
It’s worth noting that similar compounds have been used in a variety of environments, including those involving metal coordination complexes .
特性
IUPAC Name |
6-(1,2,4-triazol-1-yl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5/c9-4-7-2-1-3-8(12-7)13-6-10-5-11-13/h1-3,5-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAGPEARRIAGFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=NC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

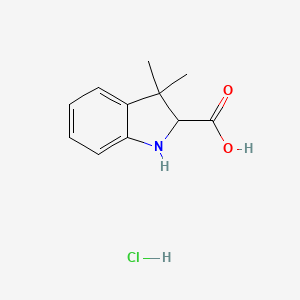
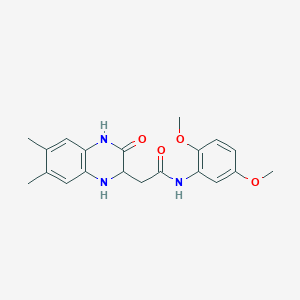
![3-[1-methyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2501063.png)

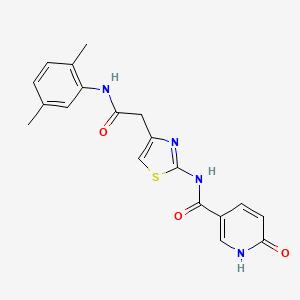
![2-Pyridinamine,5-chloro-n-[(4-fluorophenyl)methyl]-](/img/structure/B2501068.png)
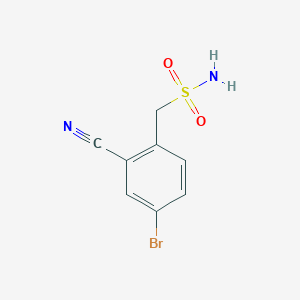
![N-[(4-Methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methyl]but-2-ynamide](/img/structure/B2501073.png)

